Cas no 1826-21-7 (4-(4-Methoxyphenyl)-1,3-thiazole)
4-(4-Methoxyphenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-METHOXY-PHENYL)-THIAZOLE
- 4-(4-methoxyphenyl)-1,3-thiazole
- 4-<4-Methoxy-phenyl>-thiazol
- DTXSID70398668
- BBL020543
- STK893232
- 4-(4-methoxyphenyl)thiazole
- Thiazole, 4-(4-methoxyphenyl)-
- 1826-21-7
- CS-0336728
- AKOS001476050
- SCHEMBL4516813
- 4-(4-Methoxyphenyl)-1,3-thiazole
-
- Inchi: 1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
- InChI Key: VOWXAMZJYPLGFZ-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 191.04000
- Monoisotopic Mass: 191.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- PSA: 50.36000
- LogP: 2.81870
4-(4-Methoxyphenyl)-1,3-thiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(4-Methoxyphenyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223960-10mg |
4-(4-Methoxyphenyl)-1,3-thiazole |
1826-21-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223960-50mg |
4-(4-Methoxyphenyl)-1,3-thiazole |
1826-21-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M223960-100mg |
4-(4-Methoxyphenyl)-1,3-thiazole |
1826-21-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| Chemenu | CM512496-1g |
4-(4-Methoxyphenyl)thiazole |
1826-21-7 | 97% | 1g |
$343 | 2022-09-29 | |
| A2B Chem LLC | AA98292-100mg |
Thiazole, 4-(4-methoxyphenyl)- |
1826-21-7 | > 95% | 100mg |
$690.00 | 2024-04-20 | |
| A2B Chem LLC | AA98292-500mg |
Thiazole, 4-(4-methoxyphenyl)- |
1826-21-7 | > 95% | 500mg |
$1757.00 | 2024-04-20 | |
| A2B Chem LLC | AA98292-1g |
Thiazole, 4-(4-methoxyphenyl)- |
1826-21-7 | > 95% | 1g |
$3090.00 | 2024-04-20 |
4-(4-Methoxyphenyl)-1,3-thiazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-(4-Methoxyphenyl)-1,3-thiazole
Exploring the Properties and Applications of 4-(4-Methoxyphenyl)-1,3-thiazole (CAS No. 1826-21-7)
4-(4-Methoxyphenyl)-1,3-thiazole, also known by its CAS registry number CAS No. 1826-21-7, is a heterocyclic organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered aromatic heterocycles containing sulfur and nitrogen atoms. The presence of the methoxyphenyl group at the 4-position introduces additional electronic and steric effects, making it a versatile building block for further chemical modifications.
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole typically involves the reaction of an appropriate thioamide with a substituted benzaldehyde derivative under acidic conditions. This method is well-documented in organic chemistry literature and has been optimized for high yield and purity. The compound's structure has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as X-ray crystallography to determine its precise molecular geometry.
Recent studies have highlighted the potential of 4-(4-Methoxyphenyl)-1,3-thiazole in the field of drug discovery. Its thiazole ring is known to exhibit significant biological activity, making it a valuable scaffold for designing new pharmaceutical agents. For instance, derivatives of this compound have shown promise as anti-inflammatory, antioxidant, and anticancer agents. The methoxy group at the para position on the phenyl ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.
In addition to its pharmaceutical applications, 4-(4-Methoxyphenyl)-1,3-thiazole has found utility in materials science. Its aromaticity and heteroatom content make it suitable for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could be useful in creating advanced sensor devices with high sensitivity and selectivity.
The environmental impact of CAS No. 1826-21-7 has also been a topic of recent research. Studies have investigated its biodegradability under different environmental conditions and its potential toxicity to aquatic organisms. These findings are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 4-(4-Methoxyphenyl)-1,3-thiazole (CAS No. 1826-21-7) is a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups provide a foundation for further research into novel chemical entities with enhanced properties. As advancements in synthetic methods and characterization techniques continue to evolve, the potential for this compound to contribute to cutting-edge technologies remains vast.
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